molecular formula C13H15N5O2S2 B2966764 2-((6-morpholinopyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1203260-04-1

2-((6-morpholinopyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2966764
CAS RN: 1203260-04-1
M. Wt: 337.42
InChI Key: TVZIIMUSBDGKAM-UHFFFAOYSA-N
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Description

Morpholinopyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activity . Among these derivatives, 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) and 2-((4- uorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) are two of the most active compounds .

Scientific Research Applications

Synthesis and Microbiological Applications

The compound 2-((6-morpholinopyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide has been explored in the synthesis of various biolabile acetamides, showing significant in vitro antibacterial and antifungal activities. For example, certain synthesized compounds demonstrated excellent antibacterial activity against bacteria such as beta-Hemolytic streptococcus and Klebsiella pneumonia, as well as antifungal effects against strains like Aspergillus flavus and Mucor (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).

Antimicrobial and Hemolytic Activity

Another study focused on 2,5-disubstituted 1,3,4-oxadiazole compounds, related to 2-((6-morpholinopyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide, which are known for their pharmacological activities. These compounds exhibited variable antimicrobial activities against selected microbial species, with some showing significant potency. The study also evaluated the hemolytic activity of these compounds, finding most to be active with lower toxicity, suggesting potential for further biological screening and application trials (Gul et al., 2017).

Crystal Structure Analysis

The crystal structures of related (oxothiazolidin-2-ylidene)acetamides, which share a structural motif with 2-((6-morpholinopyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide, have been described. These studies offer insights into the structural basis of the biological activities of such compounds, providing a foundation for the design of new therapeutic agents with improved efficacy and safety profiles (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Synthesis and Reactions

Research on the synthesis and reactions of thiazolo[3,2-a]pyrimidine derivatives, which are structurally related to 2-((6-morpholinopyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide, provides valuable information on the chemical properties and potential applications of these compounds in medicinal chemistry. These studies explore the reactivity of thiazolo[3,2-a]pyrimidine derivatives, leading to the development of novel compounds with potential therapeutic applications (Kinoshita et al., 1987).

Mechanism of Action

The morpholinopyrimidine derivatives V4 and V8 have been found to inhibit the production of Nitric Oxide (NO) at non-cytotoxic concentrations . They also dramatically reduced iNOS and cyclooxygenase mRNA expression (COX-2) in LPS-stimulated RAW 264.7 macrophage cells .

properties

IUPAC Name

2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S2/c19-11(17-13-14-1-6-21-13)8-22-12-7-10(15-9-16-12)18-2-4-20-5-3-18/h1,6-7,9H,2-5,8H2,(H,14,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZIIMUSBDGKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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